molecular formula C11H5ClN2O2S2 B582050 4-Chloro-2-(2-benzoxazolylthio)-5-thiazolecarboxaldehyde CAS No. 914348-74-6

4-Chloro-2-(2-benzoxazolylthio)-5-thiazolecarboxaldehyde

Cat. No. B582050
M. Wt: 296.743
InChI Key: DQZBFIQOZBGWID-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its molecular formula, structural formula, and other identifiers such as CAS number, IUPAC name, etc.



Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and yields.



Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity, selectivity, and the mechanism of the reactions.



Physical And Chemical Properties Analysis

This involves the study of properties such as melting point, boiling point, solubility, stability, etc.


Scientific Research Applications

Synthesis of Novel Derivatives : A key application of 4-Chloro-2-(2-benzoxazolylthio)-5-thiazolecarboxaldehyde involves its role in synthesizing a variety of novel derivatives. For instance, its reaction with nucleophilic reagents like hydrazine hydrate, phenyl hydrazine, urea, thiourea, and others in ethanol under reflux conditions leads to the formation of new polysubstituted thiazolo[4,5-c]pyrazole, thiazolo[4,5-d]-pyrimidine, thiazolo[4,5-b]-pyridine derivatives, and more. These derivatives exhibit diverse chemical structures, confirmed through spectroscopic methods such as IR, NMR, and mass spectral analysis (E. A. E. Rady, 2008).

Formation of Thiolesters : Another significant application is in the oxidative formation of thiolesters, resembling the action of the pyruvate dehydrogenase complex. Through the catalytic action of certain thiazolium salts, 4-Chloro-2-(2-benzoxazolylthio)-5-thiazolecarboxaldehyde aids in producing S-octyl thiobenzoates from reactions involving benzaldehydes and azobenzene under specific conditions. This process demonstrates a novel approach to thiolester formation, highlighting the compound's utility in mimicking enzymatic functions (Y. Kageyama & S. Murata, 2005).

Anticancer Properties : Research into the anticancer properties of derivatives formed from 4-Chloro-2-(2-benzoxazolylthio)-5-thiazolecarboxaldehyde has shown promising results. Specifically, derivatives synthesized from this compound have exhibited significant activity against melanoma and breast cancer cell lines, underscoring its potential in the development of novel anticancer agents (Y. Ostapiuk, V. Matiychuk, M. Obushak, 2015).

Chemical Synthesis and Organic Chemistry : The compound also finds applications in broader organic synthesis processes. For example, its involvement in three-component oxidative annulation reactions under transition-metal-free conditions to synthesize 2-arylbenzothiazoles demonstrates its versatility. Such reactions, utilizing aromatic amines, benzaldehydes, and elemental sulfur, offer a route to complex molecules with wide functional group tolerance, showcasing the compound's importance in facilitating efficient synthetic methodologies (Xingzong Che et al., 2017).

Safety And Hazards

This involves the study of the compound’s toxicity, flammability, environmental impact, etc.


Future Directions

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properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-4-chloro-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5ClN2O2S2/c12-9-8(5-15)17-11(14-9)18-10-13-6-3-1-2-4-7(6)16-10/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQZBFIQOZBGWID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)SC3=NC(=C(S3)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5ClN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20661672
Record name 2-[(1,3-Benzoxazol-2-yl)sulfanyl]-4-chloro-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-(2-benzoxazolylthio)-5-thiazolecarboxaldehyde

CAS RN

914348-74-6
Record name 2-[(1,3-Benzoxazol-2-yl)sulfanyl]-4-chloro-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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